Welcome to the BenchChem Online Store!
molecular formula C19H33O4P B1329378 Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate CAS No. 976-56-7

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Cat. No. B1329378
M. Wt: 356.4 g/mol
InChI Key: GJDRKHHGPHLVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05258540

Procedure details

3.2 g of HTMP (hydroxymethylpiperidine), 52.3 g of paraformaldehyde and 206.3 g of 2,6-di-tert-butylphenol are rendered inert and are initially introduced at 60° C. under reduced pressure into a double-jacketed flask with an outlet at the bottom, a baffle, an impeller stirrer and a sublevel air lock for gas introduction. 52 g of dimethylamine gas are introduced at this temperature and the mixture is stirred at 85° C. for 1 hour. Addition of 332 g of triethyl phosphite is then carried out, after which the reaction mixture is kept at 115° C. for 4 hours. Working-up: distillation of triethyl phosphite and dimethylamine under reduced pressure and crystallization of the residue from ligroin yield 320 g of product (90%), melting point 114° C.
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step Two
Quantity
206.3 g
Type
reactant
Reaction Step Three
Quantity
52 g
Type
reactant
Reaction Step Four
Quantity
332 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]C1C(C)=NC(C)(C)CN=1.C=O.[C:13]([C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:18]=1[OH:27])([CH3:16])([CH3:15])[CH3:14].CNC.[P:31]([O:38]CC)([O:35][CH2:36][CH3:37])[O:32][CH2:33][CH3:34]>>[C:23]([C:19]1[CH:20]=[C:21]([CH:22]=[C:17]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:18]=1[OH:27])[CH2:1][P:31](=[O:38])([O:35][CH2:36][CH3:37])[O:32][CH2:33][CH3:34])([CH3:26])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1=NCC(N=C1C)(C)C
Step Two
Name
Quantity
52.3 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
206.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Four
Name
Quantity
52 g
Type
reactant
Smiles
CNC
Step Five
Name
Quantity
332 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 85° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are initially introduced at 60° C. under reduced pressure into a double-jacketed flask with an outlet at the bottom, a baffle, an impeller stirrer
WAIT
Type
WAIT
Details
after which the reaction mixture is kept at 115° C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Working-up: distillation of triethyl phosphite and dimethylamine
CUSTOM
Type
CUSTOM
Details
under reduced pressure and crystallization of the residue from ligroin yield 320 g of product (90%), melting point 114° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(CP(OCC)(OCC)=O)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.